![molecular formula C14H10N2O2S B080274 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 220192-02-9](/img/structure/B80274.png)
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
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Description
“1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid” is a chemical compound that has been studied in the field of crystallography . It is a triclinic compound with a molecular formula of C28H20N6O2S2 .
Synthesis Analysis
The compound was synthesized from the reaction of an equimolar mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux for 1.5 hours . The solid obtained on cooling was collected by filtration, dried, and recrystallized from dimethylformamide to form colorless crystals .
Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques. The crystal structure of the compound was determined to be triclinic with a = 10.6738(6) Å, b = 11.7869(7) Å, c = 12.5381(7) Å, α = 112.842(6)°, β = 91.963(4)°, γ = 116.129(6)° .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the synthesis of 3- (4- (thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1 H -indole derivatives .
Physical And Chemical Properties Analysis
The compound forms colorless crystals upon recrystallization from dimethylformamide . More detailed physical and chemical properties are not available in the retrieved literature.
Scientific Research Applications
Crystallography and Structural Analysis
The compound has been used in crystallography to understand the structural aspects of pyrazole derivatives. The crystal structure of related compounds provides insights into the molecular conformation, crystal packing, and potential intermolecular interactions . Such information is crucial for designing molecules with desired physical and chemical properties.
Synthesis of Heterocyclic Compounds
Pyrazole derivatives are key intermediates in the synthesis of various heterocyclic compounds. These structures serve as building blocks in pharmaceuticals and agrochemicals due to their diverse biological activities . The compound can be utilized to synthesize imidazoles, which are prominent in medicinal chemistry.
properties
IUPAC Name |
1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUATZWSTXLFCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378014 |
Source
|
Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
220192-02-9 |
Source
|
Record name | 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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